molecular formula C15H15N3O3S B7754512 2-Mercapto-4-(4-methoxy-3-propoxyPh)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

2-Mercapto-4-(4-methoxy-3-propoxyPh)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B7754512
M. Wt: 317.4 g/mol
InChI Key: XIZBGHINHOVTFV-UHFFFAOYSA-N
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Description

2-Mercapto-4-(4-methoxy-3-propoxyPh)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-(4-methoxy-3-propoxyPh)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Functional group modifications:

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: Various substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation products: Disulfides.

    Reduction products: Amines.

    Substitution products: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

2-Mercapto-4-(4-methoxy-3-propoxyPh)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
  • 2-Mercapto-4-(3-propoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Uniqueness

The unique combination of functional groups in 2-Mercapto-4-(4-methoxy-3-propoxyPh)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing specific inhibitors or in synthetic chemistry for creating novel compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

6-(4-methoxy-3-propoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-3-6-21-12-7-9(4-5-11(12)20-2)13-10(8-16)14(19)18-15(22)17-13/h4-5,7H,3,6H2,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZBGHINHOVTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C2=C(C(=O)NC(=S)N2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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